Dihydro-myrcenol acetate

Catalog No.
S14339577
CAS No.
88969-41-9
M.F
C12H22O2
M. Wt
198.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydro-myrcenol acetate

CAS Number

88969-41-9

Product Name

Dihydro-myrcenol acetate

IUPAC Name

(2-methyl-6-methylideneoctan-2-yl) acetate

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

InChI

InChI=1S/C12H22O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h2,6-9H2,1,3-5H3

InChI Key

VHVRYMDFTKNLFA-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CCCC(C)(C)OC(=O)C

Dihydro-myrcenol acetate is a colorless liquid compound known for its pleasant lavender and lemon-like odor. It is primarily used in the fragrance and flavor industries, particularly in soap manufacturing and other daily chemical applications. The compound has the molecular formula C10H20OC_{10}H_{20}O and a molecular weight of approximately 156.27 g/mol. Its structure consists of a branched-chain alcohol with a double bond, making it a member of the terpenoid family, which are known for their aromatic properties .

  • Esterification: Dihydro-myrcenol acetate is produced by the esterification of dihydromyrcene with acetic acid. This reaction typically requires an acid catalyst to facilitate the formation of the ester bond .
  • Transesterification: An alternative synthesis method involves the transesterification of dihydromyrcenyl esters with alcohols, yielding dihydro-myrcenol acetate and another ester as products. This method allows for varying the alcohol used, which can influence the properties of the resulting compound .
  • Hydrolysis: The hydrolysis of dihydro-myrcenyl acetate can regenerate dihydromyrcenol, indicating its reversible nature in

Dihydro-myrcenol acetate exhibits various biological activities:

  • Antimicrobial Properties: Some studies suggest that compounds related to dihydro-myrcenol exhibit antimicrobial effects, making them useful in formulations aimed at inhibiting bacterial growth .
  • Toxicological Profile: The compound has been evaluated for toxicity, showing moderate toxicity levels with an oral LD50 value of approximately 3.6 g/kg in rats and a dermal LD50 greater than 5 g/kg in rabbits . This indicates that while it can be harmful in large doses, it generally has low acute toxicity.

The synthesis of dihydro-myrcenol acetate can be achieved through various methods:

  • Direct Esterification: This method involves reacting dihydromyrcene with acetic acid in the presence of an acid catalyst. The process typically involves heating the reactants to promote reaction efficiency .
  • Transesterification: In this method, a dihydromyrcenyl ester is reacted with an alcohol (such as methanol or ethanol) under catalytic conditions to produce dihydro-myrcenol acetate and another ester as by-products .
  • Chlorination and Hydrolysis: Another approach includes chlorinating dihydromyrcene followed by hydrolysis under alkaline conditions to yield dihydromyrcenol, which can then be converted to its acetate form .

Dihydro-myrcenol acetate is widely utilized in various industries:

  • Fragrance Industry: It serves as a key ingredient in perfumes and scented products due to its pleasant aroma.
  • Flavoring Agent: The compound is used in food products and beverages to impart citrus and floral notes.
  • Personal Care Products: It is commonly included in soaps, shampoos, and lotions for its aromatic properties .

Interaction studies involving dihydro-myrcenol acetate have focused on its compatibility with other fragrance compounds and its behavior in complex mixtures:

  • Flavor Quality Improvement: Research indicates that mixtures containing myrcenyl acetate alongside dihydro-myrcenol enhance flavor quality significantly when myrcenyl acetate content exceeds 10% .
  • Chemical Stability: The stability of dihydro-myrcenol acetate in various formulations has been assessed, revealing that it maintains its aromatic profile under typical storage conditions.

Dihydro-myrcenol acetate shares structural similarities with several other terpenoid compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
MyrceneC10H16C_{10}H_{16}A precursor to many terpenes; known for its spicy aroma.
LinaloolC10H18C_{10}H_{18}A floral-scented alcohol; used widely in perfumery.
GeraniolC10H18C_{10}H_{18}Known for its rose-like scent; often used in cosmetics.
DihydromyrcenolC10H20C_{10}H_{20}A direct precursor; similar odor profile but lacks acetyl group.

Dihydro-myrcenol acetate is unique due to its specific ester functionality, which enhances its stability and aroma profile compared to similar compounds like linalool and geraniol.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

198.161979940 g/mol

Monoisotopic Mass

198.161979940 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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